molecular formula C22H22N2O3 B4112081 N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4112081
M. Wt: 362.4 g/mol
InChI Key: GMHWJLNYHSCSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoindolinecarboxamides and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide is known to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and stress response. The binding of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to its diverse range of effects.
Biochemical and Physiological Effects:
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways. It can also inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. In addition, N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can protect against neurodegenerative diseases such as Parkinson's and Alzheimer's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of modulating this receptor in various cellular processes. However, one of the limitations of using N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low potency compared to other sigma-1 receptor ligands. This can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are several future directions for the study of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the development of more potent sigma-1 receptor ligands that can achieve the desired effects at lower concentrations. Another area of research is the study of the effects of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide on other cellular processes beyond the sigma-1 receptor. This can provide insights into the potential therapeutic applications of this compound in various fields of research. Finally, the study of the pharmacokinetics and pharmacodynamics of N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can provide valuable information for the development of potential therapeutic applications.

Scientific Research Applications

N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In vitro studies have demonstrated that N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. In vivo studies have shown that N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide can protect against neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

N-benzyl-2-cyclohexyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-20(23-14-15-7-3-1-4-8-15)16-11-12-18-19(13-16)22(27)24(21(18)26)17-9-5-2-6-10-17/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHWJLNYHSCSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-cyclohexyl-1,3-dioxo-5-isoindolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.